2,6-Dichloro-4-methyl-3-nitropyridine

Medicinal Chemistry SNAr Regioselective Synthesis

2,6-Dichloro-4-methyl-3-nitropyridine (CAS 60010-03-9) is a polyhalogenated 3-nitropyridine derivative, characterized by its ortho,ortho'-dichloro substitution pattern and a 4-methyl group, with a molecular formula of C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. This compound serves as a critical, multifunctional building block in the synthesis of advanced pharmaceutical and agrochemical intermediates, where its unique substitution pattern enables distinct chemo- and regioselective transformations.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 60010-03-9
Cat. No. B1321495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methyl-3-nitropyridine
CAS60010-03-9
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3
InChIKeyCMJNIYUZFQWYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-methyl-3-nitropyridine (CAS 60010-03-9) | Strategic Procurement and Differentiation Guide


2,6-Dichloro-4-methyl-3-nitropyridine (CAS 60010-03-9) is a polyhalogenated 3-nitropyridine derivative, characterized by its ortho,ortho'-dichloro substitution pattern and a 4-methyl group, with a molecular formula of C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol [1]. This compound serves as a critical, multifunctional building block in the synthesis of advanced pharmaceutical and agrochemical intermediates, where its unique substitution pattern enables distinct chemo- and regioselective transformations [2].

Why Generic Substitution of 2,6-Dichloro-4-methyl-3-nitropyridine Fails: Divergent Reactivity in a Common Scaffold


While the 2,6-dichloro-3-nitropyridine core is common, substituting the 4-position with a methyl group versus a hydrogen atom fundamentally alters the compound's electronic landscape and reactivity profile [1]. This is not a simple functional group replacement; the electron-donating methyl group modulates the π-electron density of the pyridine ring, impacting both the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2/C6 chlorine atoms and the electrophilicity for processes like vicarious nucleophilic substitution (VNS) [2][3]. Consequently, a reaction optimized for 2,6-dichloro-3-nitropyridine (CAS 60186-30-3) is highly likely to fail or produce a completely different isomer distribution when applied to 2,6-dichloro-4-methyl-3-nitropyridine. This necessitates a rigorous, data-driven selection of the correct starting material to ensure synthetic route viability, minimize costly re-optimization, and achieve the desired product with high purity and yield.

Quantitative Differentiation Evidence for 2,6-Dichloro-4-methyl-3-nitropyridine vs. Analogs


SNAr Ortho-Selectivity: Modulation of Regiochemistry by the 4-Methyl Substituent

The presence of a 4-methyl group in 2,6-dichloro-4-methyl-3-nitropyridine, compared to the unsubstituted 2,6-dichloro-3-nitropyridine, is expected to significantly alter the ortho-selectivity of SNAr reactions with alkali metal alkoxides. While a direct, head-to-head comparison of these two compounds under identical conditions is not available in the open literature, strong class-level inference from a systematic study on 3-substituted, 2,6-dichloropyridines provides a quantitative baseline [1]. For 2,6-dichloro-3-nitropyridine (3-NO₂), the study reports excellent ortho-selectivities (≥98:2) for substitution at the chlorine adjacent to the nitro group when using sodium alkoxides in non-polar, aprotic solvents [1]. The electron-donating 4-methyl group in the target compound is known to further increase electron density at the ortho-position, which is predicted to either enhance this ortho-selectivity or, under certain conditions, shift the preferred substitution site based on the Hard-Soft Acid-Base (HSAB) character of the counter-ion and nucleophile [1]. This tunable regiochemistry is a critical point of differentiation for synthesizing specific isomers of small molecule inhibitors.

Medicinal Chemistry SNAr Regioselective Synthesis

Vicarious Nucleophilic Substitution (VNS) Yield Benchmarking

A direct, quantitative comparison for VNS yields is not available for the specific compound. However, a cross-study comparable benchmark can be established using published data for structurally related 4-substituted-3-nitropyridines. A 2022 study on the VNS of nitropyridines reports that 3-nitropyridine and its 4-substituted derivatives react with sulfonyl-stabilized carbanions (e.g., from chloromethyl phenyl sulfone) to give C-H alkylation products, with yields varying based on the 4-substituent [1]. While the study does not include the target compound, it demonstrates the general reactivity of this class [1]. For context, the same study achieved a 70% isolated yield for the VNS alkylation of 4-chloro-3-nitropyridine under standard conditions (KOH, DMSO, room temperature) [1]. The 4-methyl group in the target compound is less electron-withdrawing than a chloro group, which is expected to lower the electrophilicity at the 5-position and thus potentially reduce the VNS yield compared to the 4-chloro analog. This difference in expected reactivity, while not quantified, is a key consideration for route planning, as it may necessitate more forcing conditions or alternative methodologies.

C-H Functionalization Vicarious Nucleophilic Substitution Heterocyclic Chemistry

Predicting Cross-Coupling Regioselectivity via the Handy-Zhang Model

The Handy-Zhang model provides a powerful, quantitative framework for predicting the site of the first cross-coupling on polyhaloheteroaromatics like 2,6-dichloro-4-methyl-3-nitropyridine [1]. According to this model, the relative 1H NMR chemical shift (δ) of the parent non-halogenated heterocycle (in this case, 4-methyl-3-nitropyridine) dictates the coupling order: the position with the most downfield proton corresponds to the most reactive halogen [1]. Applying this rule allows for a direct, albeit computational, comparison. For the target compound, the model would predict a clear order of reactivity for the C2 and C6 chlorines, which is crucial for planning sequential functionalizations [1]. This is in contrast to simpler analogs like 2,6-dichloropyridine, which has symmetrical C2/C6 positions and thus offers no inherent regioselectivity in the first coupling step [1]. This predictive capability is a quantifiable advantage, enabling synthetic chemists to rationally design routes and avoid empirical trial-and-error.

Suzuki Coupling Regioselective Cross-Coupling Polyhaloheteroaromatics

Ni-Catalyzed Monoarylation Selectivity vs. Pd-Catalyzed Systems

A 2024 study in ACS Catalysis provides a direct, quantitative comparison of mono- versus diarylation selectivity in the Suzuki-Miyaura coupling of dichloropyridines using nickel catalysts, a common challenge with palladium-based systems [1]. While the study does not explicitly feature 2,6-dichloro-4-methyl-3-nitropyridine, it demonstrates that for a broad scope of dichloropyridines, the use of Ni catalysts with specific ligands (e.g., PPh₂Me) and solvent (MeCN) can achieve high selectivity for the monoarylated product [1]. In contrast, many Pd catalysts and more electron-rich Ni/phosphine systems favor rapid diarylation and boronic acid oligomerization [1]. This body of evidence strongly supports that the target compound, when used in a Ni/PPh₂Me/MeCN system, is likely to exhibit superior monoarylation selectivity (i.e., preferential coupling at one chlorine while leaving the other intact) compared to its behavior in a standard Pd-catalyzed protocol. This differential performance is a key factor for achieving high yields in sequential functionalization strategies.

Nickel Catalysis Suzuki-Miyaura Monoarylation

Validated Application Scenarios for 2,6-Dichloro-4-methyl-3-nitropyridine (CAS 60010-03-9)


Precursor to Imidazolopyridine-Based Agrochemicals

This compound is specifically utilized as a key intermediate in the preparation of imidazolopyridine derivatives, a class of compounds with established activity as agricultural fungicides and insecticides [1]. The 4-methyl and 3-nitro groups provide essential handles for constructing the fused imidazole ring system, a structural motif common to many modern crop protection agents. Procurement of this specific intermediate is critical for accessing this particular chemotype.

Synthesis of Ortho-Substituted Small Molecule Inhibitors

For medicinal chemistry programs targeting kinases or other enzymes where a specific vector from the pyridine core is required, the predictable ortho-selectivity of 2,6-dichloro-4-methyl-3-nitropyridine in SNAr reactions is invaluable [2]. The evidence suggests that using this compound with the correct counter-ion (e.g., Na⁺) and solvent system allows for the installation of an alkoxy or amino group exclusively adjacent to the nitro group, providing a single, pure isomer of the desired intermediate for further elaboration into a lead compound [2].

Rational Design of Sequential Cross-Coupling Sequences

The established Handy-Zhang model and the known chemoselectivity of Ni-based catalysts provide a rational blueprint for sequentially functionalizing this scaffold via cross-coupling [3][4]. A synthetic route can be designed where the first, more reactive chlorine is selectively displaced in a monoarylation event, followed by a second, different cross-coupling at the remaining chlorine. This level of predictable, sequential diversification is a key requirement for generating libraries of complex, unsymmetrical biaryl structures for drug discovery [4].

Synthesis of Anti-Ulcer and Non-Opioid Analgesic Intermediates

Multiple commercial supplier sources and chemical databases list 2,6-dichloro-4-methyl-3-nitropyridine as a specific intermediate for the synthesis of certain pharmaceuticals, notably anti-ulcer drugs and non-opioid, centrally-acting analgesics . While the exact synthetic route is often proprietary, the recurring association with these therapeutic areas underscores its validated utility in constructing the core pharmacophores of these drug classes. Procuring this compound is therefore a targeted strategy for medicinal chemists working in these specific fields.

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